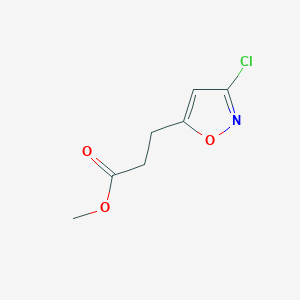![molecular formula C19H14BrN3OS2 B2904311 5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide CAS No. 941925-91-3](/img/structure/B2904311.png)
5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]thiazole derivatives are important in the search for new anti-mycobacterial agents . They are designed, synthesized, and evaluated for in vitro antitubercular activity .
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Antibacterial Activity : A study by Yu-jie (2011) discussed the synthesis and antibacterial activity of a complex related to 5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide, showing its effectiveness against various bacteria, including E. coli and S. aureus. The compound was characterized by elemental analysis and crystal structure determination through X-ray diffraction (W. Yu-jie, 2011).
Crystal Structure Analysis : Anuradha et al. (2014) performed a comprehensive study on the synthesis, spectroscopic characterization, and crystal structure of a closely related compound, detailing its molecular structure and intramolecular interactions (G. Anuradha et al., 2014).
Catalytic and Chemical Reactions
- Catalytic Behavior in Asymmetric Alkylations : Roseblade et al. (2007) explored the catalytic properties of compounds related to this compound in asymmetric alkylations, demonstrating significant influences on asymmetric induction (S. Roseblade et al., 2007).
Pharmacological Research
- Pharmacologically Active Derivatives : Chapman et al. (1971) studied the conversion of similar compounds into pharmacologically active derivatives, focusing on their potential as therapeutic agents (N. Chapman et al., 1971).
Material Science and Optical Properties
- Fluorescence Properties : Ji Chang–you (2012) synthesized a compound related to this compound and analyzed its fluorescence properties, finding enhanced fluorescence intensity in certain conditions (Ji Chang–you, 2012).
Corrosion Inhibition
- Corrosion Inhibition Properties : Chaitra et al. (2016) examined thiazole-based pyridine derivatives, including compounds structurally similar to this compound, as potential corrosion inhibitors for mild steel. They found that these compounds exhibit effective corrosion inhibition efficiency (Turuvekere K. Chaitra et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-bromo-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3OS2/c1-12-5-4-7-14-17(12)22-19(26-14)23(11-13-6-2-3-10-21-13)18(24)15-8-9-16(20)25-15/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIZOZKRDYVHFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(S4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(hydroxymethyl)cyclopropyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2904230.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2904235.png)
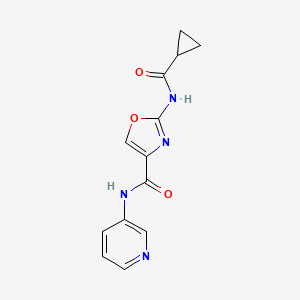
![3-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2904237.png)
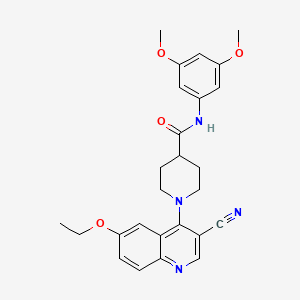
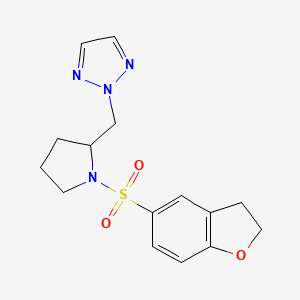
![1-methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide dihydrochloride](/img/structure/B2904240.png)
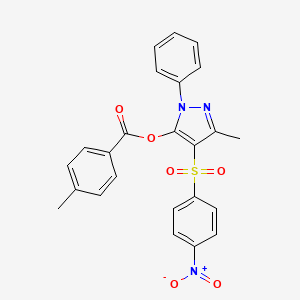
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-phenylbutanamide](/img/structure/B2904245.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B2904247.png)
